

An In-depth Technical Guide to the Chemical and Physical Properties of Lactofen

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Compound of Interest

Compound Name: *Lactofen*

Cat. No.: *B128664*

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Abstract

Lactofen is a selective diphenyl ether herbicide used for the post-emergence control of broadleaf weeds in various agricultural crops.[1][2] Its efficacy is derived from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the chlorophyll and heme biosynthesis pathways in plants.[3][4][5] This guide provides a comprehensive overview of the chemical and physical properties of **Lactofen**, its mechanism of action, and relevant experimental methodologies. The information is intended to support research, development, and analytical activities related to this compound.

Chemical Identity and Structure

Lactofen is chemically identified as (1-ethoxy-1-oxopropan-2-yl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate.[6] It is a complex ester of acifluorfen.[1][6]

Identifier	Value
IUPAC Name	(1-ethoxy-1-oxopropan-2-yl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate[6]
CAS Number	77501-63-4[1][6][7][8][9][10][11][12]
Molecular Formula	C ₁₉ H ₁₅ ClF ₃ NO ₇ [6][8][10][11][12][13]
Molecular Weight	461.77 g/mol [1][8][12]
SMILES	CCOC(=O)C(C)OC(=O)c1cc(ccc1--INVALID-LINK--[O-])Oc2ccc(cc2Cl)C(F)(F)F[1]
InChI Key	CONWAEURSVPLRM-UHFFFAOYSA-N[12]

Physicochemical Properties

Lactofen is a white crystalline solid in its technical form, though it may appear as a dark brown to tan solid in formulations.[6][7] A summary of its key physicochemical properties is presented below.

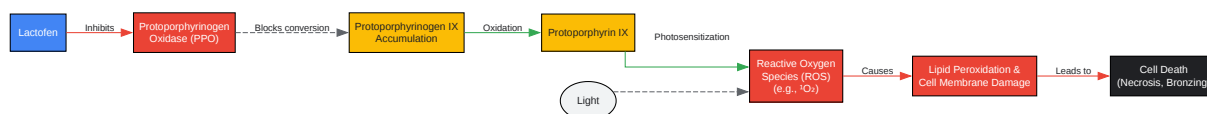
Property	Value
Melting Point	43.9 - 45.5 °C[1][7]
Boiling Point	494.0 ± 45.0 °C (Predicted)[14]
Solubility in Water	0.1 mg/L at 20 °C[1][7]
Solubility in Organic Solvents	Soluble in isopropanol, acetone, and xylene.[7] Slightly soluble in chloroform, ethyl acetate, and methanol.[14]
Vapor Pressure	1.1 x 10 ⁻³ mPa at 25 °C[7]
Octanol-Water Partition Coefficient (log Kow)	4.84[15]
Soil Adsorption Coefficient (Koc)	10,000[5][7]

Mechanism of Action and Signaling Pathway

Lactofen's herbicidal activity stems from its role as a protoporphyrinogen oxidase (PPO) inhibitor.[3][4][5] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which produces essential molecules like chlorophyll and heme.

Inhibition of PPO by **Lactofen** leads to a cascade of events:

- Accumulation of Protoporphyrinogen IX: The blockage of PPO causes its substrate, protoporphyrinogen IX, to accumulate in the plant cells.
- Oxidation to Protoporphyrin IX: The excess protoporphyrinogen IX moves from the stroma into the cytoplasm, where it is oxidized to protoporphyrin IX.
- Generation of Reactive Oxygen Species (ROS): In the presence of light, protoporphyrin IX is a potent photosensitizer. It absorbs light energy and transfers it to molecular oxygen (O_2), generating highly reactive singlet oxygen (1O_2).
- Cellular Damage: Singlet oxygen and other reactive oxygen species (ROS) cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[3][4] This manifests as necrosis and "bronzing" on the leaves of treated plants.[6][16]



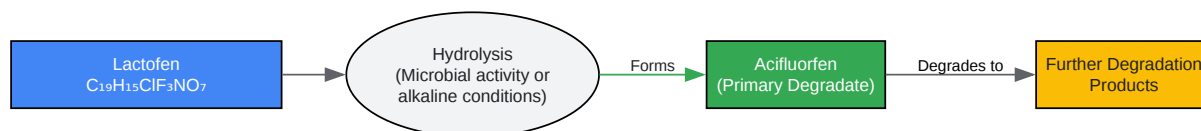
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Fig. 1: Mechanism of action of **Lactofen** as a PPO inhibitor.

Stability and Degradation

Lactofen is relatively stable under acidic to neutral conditions (pH 5-7).[7] However, it undergoes hydrolysis under alkaline conditions (pH 9 and above).[7] The primary degradation

pathway in the environment is microbial activity, leading to the hydrolysis of the ester bond to form acifluorfen.[7]



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Fig. 2: Primary degradation pathway of **Lactofen**.

Experimental Protocols

Detailed experimental protocols for the determination of **Lactofen**'s physicochemical properties are based on established analytical methodologies.

Determination of Melting Point

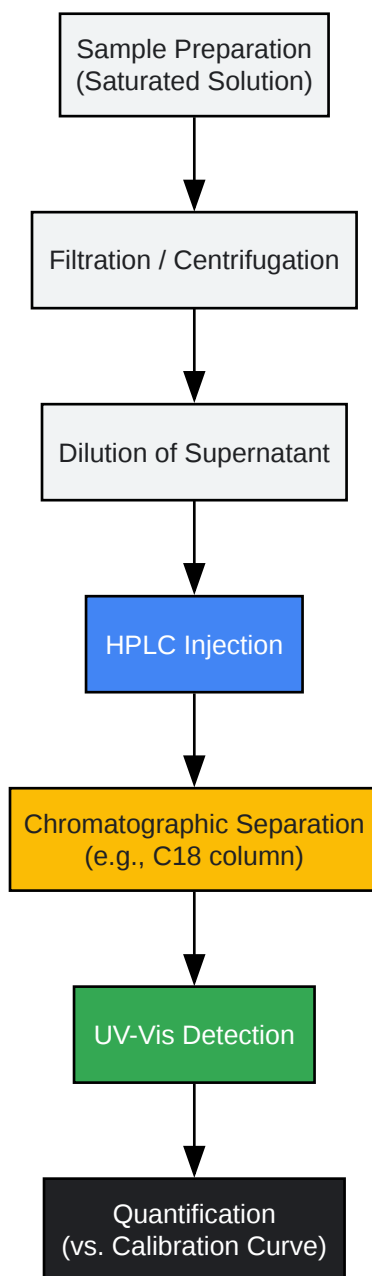
Methodology: The melting point of technical grade **Lactofen** can be determined using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of finely powdered, dry **Lactofen** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Solubility

Methodology: The solubility of **Lactofen** in water and organic solvents can be determined using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

- **Sample Preparation:** An excess amount of **Lactofen** is added to a known volume of the solvent (e.g., water, acetone, xylene) in a flask.
- **Equilibration:** The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A known volume of the clear supernatant is carefully removed, diluted appropriately, and analyzed by a validated HPLC method with a suitable detector (e.g., UV-Vis) to determine the concentration of **Lactofen**. A calibration curve prepared with known concentrations of **Lactofen** is used for quantification.



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Fig. 3: General workflow for HPLC analysis of **Lactofen**.

Determination of Octanol-Water Partition Coefficient (Kow)

Methodology: The log Kow can be determined using the shake-flask method.

- **System Preparation:** n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- **Partitioning:** A small, known amount of **Lactofen** is dissolved in the n-octanol phase. This solution is then mixed with a known volume of the water phase in a separatory funnel.
- **Equilibration:** The mixture is shaken vigorously to allow for the partitioning of **Lactofen** between the two phases until equilibrium is reached.
- **Phase Separation:** The funnel is allowed to stand until the n-octanol and water layers are clearly separated.
- **Quantification:** The concentration of **Lactofen** in both the n-octanol and water phases is determined using a suitable analytical method, such as HPLC.
- **Calculation:** The partition coefficient (K_{ow}) is calculated as the ratio of the concentration of **Lactofen** in the n-octanol phase to its concentration in the water phase. The logarithm of this value is reported as $\log K_{ow}$.

Conclusion

This technical guide has summarized the core chemical and physical properties of **Lactofen**, a widely used diphenyl ether herbicide. Understanding these properties, along with its mechanism of action as a PPO inhibitor, is crucial for its effective and safe use in agricultural applications, as well as for ongoing research into its environmental fate and potential for new applications. The provided methodologies offer a foundation for the analytical determination of its key characteristics.

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